2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid
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Overview
Description
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid is a compound that features an amino acid backbone with a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves the introduction of the pyrazole ring onto the amino acid backbone. This can be achieved through a series of reactions including halogenation, amination, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives with substituted pyrazole rings, such as:
- 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoic acid
- 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoic acid
- 2-Amino-4-(4-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
Uniqueness
The uniqueness of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its chloro, bromo, and methyl counterparts. This makes it a valuable compound for exploring new chemical reactions and biological activities .
Properties
Molecular Formula |
C9H14IN3O2 |
---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C9H14IN3O2/c1-6(3-9(2,11)8(14)15)13-5-7(10)4-12-13/h4-6H,3,11H2,1-2H3,(H,14,15) |
InChI Key |
QDTNXIIHXQTEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)O)N)N1C=C(C=N1)I |
Origin of Product |
United States |
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